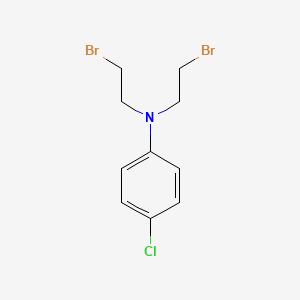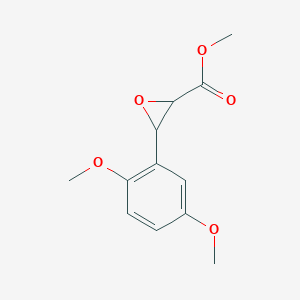
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O5 This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde to the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring in the presence of a catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The compound can interact with nucleophiles, resulting in the formation of new bonds and the generation of functionalized molecules. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: This compound has a similar structure but lacks one methoxy group, which can affect its reactivity and applications.
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: The presence of a methyl group instead of a methoxy group can lead to different chemical properties and reactivity.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: This compound has a different substitution pattern on the oxirane ring, which can influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33567-56-5 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O5/c1-14-7-4-5-9(15-2)8(6-7)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3 |
InChI Key |
GIQJKWXPCPWCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


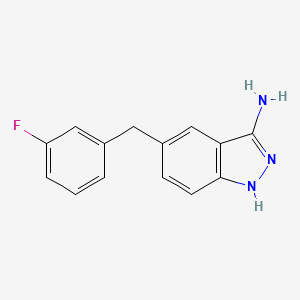


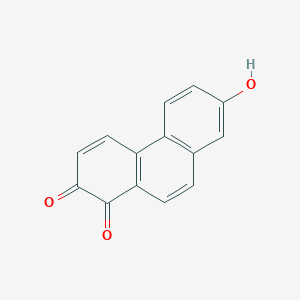
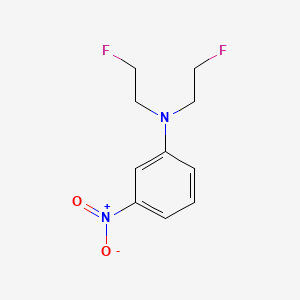

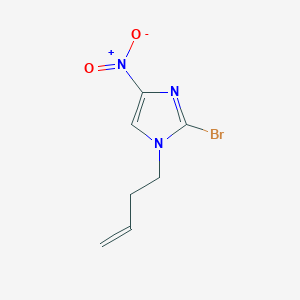
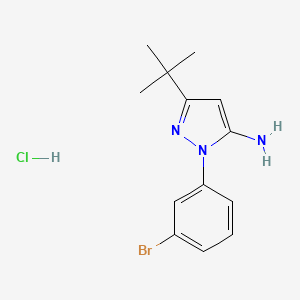
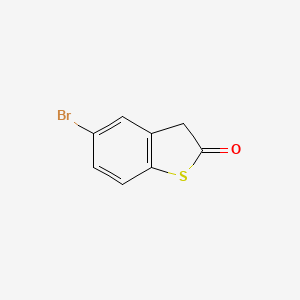
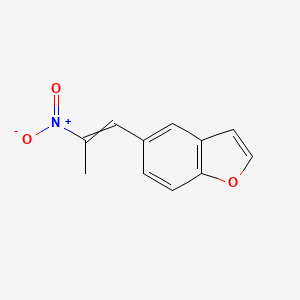
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
